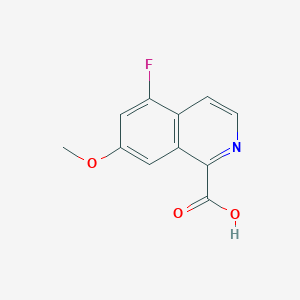
2-Fluoro-6-(3-methylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a 3-methylcyclohexyl group at the 6-position of the aniline ring. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of 2-Fluoro-6-(3-methylcyclohexyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 3-methylcyclohexanone.
Reaction Conditions: The reaction involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Fluoro-6-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-6-(3-methylcyclohexyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
2-Fluoro-6-(3-methylcyclohexyl)aniline can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-fluoro-6-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-4-2-5-10(8-9)11-6-3-7-12(14)13(11)15/h3,6-7,9-10H,2,4-5,8,15H2,1H3 |
InChI Key |
DOBVHEPKTBAOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine](/img/structure/B15263071.png)





![2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B15263118.png)

![3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B15263128.png)

![(2S)-2-amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B15263139.png)
![Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate](/img/structure/B15263148.png)

